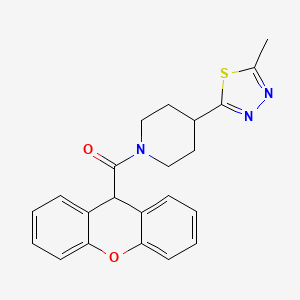
(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(9H-xanthen-9-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(9H-xanthen-9-yl)methanone is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Xanthone and Anthranoid Compounds in Medicinal Chemistry
Xanthones, including the scaffold present in “(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(9H-xanthen-9-yl)methanone,” are critically important in medicinal chemistry. They have been isolated predominantly from plants in the Guttiferae family and exhibit a wide range of biological activities, such as antimicrobial, cytotoxic, and enzyme inhibitory effects. These activities are attributed to the tricyclic scaffold of xanthones, which varies with different substituents and/or their positions, highlighting the importance of structural diversity in drug discovery and development (Ofentse Mazimba et al., 2013).
Biosynthesis Pathway of Xanthones in Plants
The biosynthesis of xanthones in plants, such as those found in the Clusiaceae, Hypericaceae, and Gentianaceae families, reveals the structural complexity and diversity of these compounds. The pathway starts with the shikimate pathway and involves several enzymatic reactions leading to the formation of core precursors for xanthones. Understanding these pathways is crucial for the biotechnological production of xanthones and highlights the potential for synthetic biology applications in creating novel xanthone derivatives with enhanced pharmacological properties (Juwairiah Remali et al., 2022).
Synthetic Methods and Biological Significance of 1,3,4-Thiadiazolines
The compound contains a 1,3,4-thiadiazol-2-yl group, a structural motif of interest due to its biological significance. Literature over the years has shown various synthetic methods for 1,3,4-thiadiazolines, highlighting their pharmaceutical importance against different microbial strains. This underscores the relevance of incorporating such heterocyclic compounds in drug design for their potential antimicrobial properties (M. Yusuf & P. Jain, 2014).
Xanthones as Potential Pharmacophores
Xanthones have been identified as potential pharmacophores due to their broad spectrum of pharmacological properties, including antitumor, antidiabetic, and antimicrobial activities. These findings are pivotal for drug discovery, suggesting that compounds like “this compound” could serve as lead compounds in the development of new drugs with diverse therapeutic applications (Juwairiah Remali et al., 2022).
Propiedades
IUPAC Name |
[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-(9H-xanthen-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c1-14-23-24-21(28-14)15-10-12-25(13-11-15)22(26)20-16-6-2-4-8-18(16)27-19-9-5-3-7-17(19)20/h2-9,15,20H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNJYQFPHOUPGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCN(CC2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

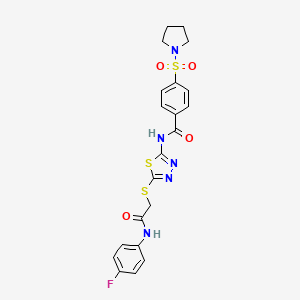
![N-[1-(4-Fluorophenyl)-3-hydroxy-3-methylbutan-2-yl]oxirane-2-carboxamide](/img/structure/B2915929.png)
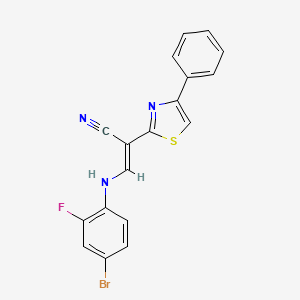
![4,5-dimethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2915934.png)
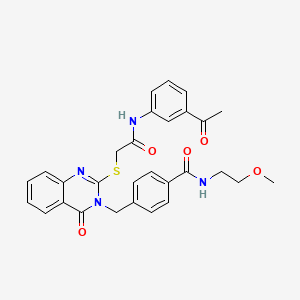
![3-(4-Fluorophenyl)-5-{1-[(2-methoxyphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2915936.png)
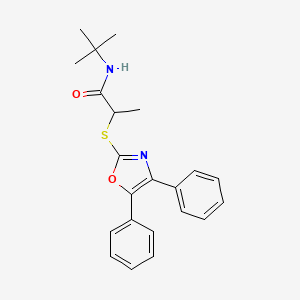


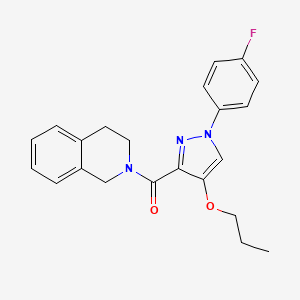
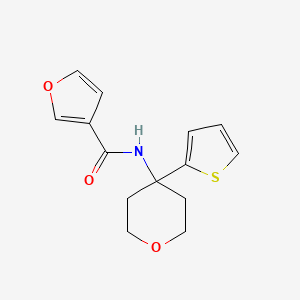
![2-[3-[(2-Fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-methoxyphenyl)ethanone](/img/structure/B2915943.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(4-propan-2-yloxyphenyl)propanoic acid](/img/structure/B2915946.png)